
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(4-chloro-benzyl)-oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-chloro-benzyl)-oxalamide is a synthetic organic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-chloro-benzyl)-oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Adamantane Group: The adamantane group can be introduced via a Friedel-Crafts alkylation reaction using adamantane and a suitable thiazole derivative.
Formation of the Oxalamide Moiety: The oxalamide group can be formed by reacting oxalyl chloride with the appropriate amine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-chloro-benzyl)-oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-chloro-benzyl)-oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-chloro-phenyl)-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-methyl-benzyl)-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-fluoro-benzyl)-oxalamide
Uniqueness
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(4-chloro-benzyl)-oxalamide is unique due to the specific combination of the adamantane, thiazole, and oxalamide moieties, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C22H24ClN3O2S |
|---|---|
Molecular Weight |
430.0 g/mol |
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[(4-chlorophenyl)methyl]oxamide |
InChI |
InChI=1S/C22H24ClN3O2S/c23-17-3-1-13(2-4-17)11-24-19(27)20(28)26-21-25-18(12-29-21)22-8-14-5-15(9-22)7-16(6-14)10-22/h1-4,12,14-16H,5-11H2,(H,24,27)(H,25,26,28) |
InChI Key |
ZMBKHYMCVPTPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(=O)NCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


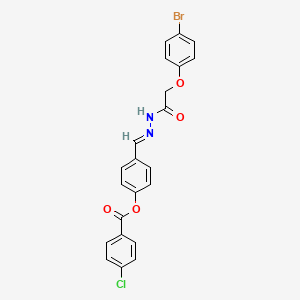
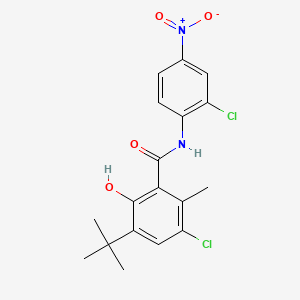
![(2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11994809.png)
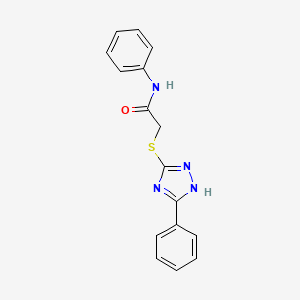

![2-(4-Bromophenyl)-9-chloro-5-(4-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11994822.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11994833.png)

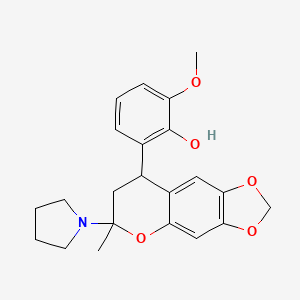


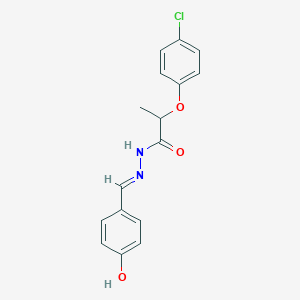
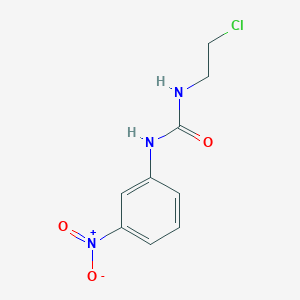
![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)
